2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole
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Overview
Description
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a compound that features a pyrrole ring system substituted with a 4-nitrophenyl group and another pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products
Preparation Methods
The synthesis of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a base to form an intermediate, which is then further reacted with another equivalent of pyrrole under acidic conditions to yield the final product . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: Pyrrole derivatives are known for their anticancer, antibacterial, and antifungal activities. This compound could be explored for similar therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyrrole derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrole rings can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole include other pyrrole derivatives such as:
Pyrrolidine: A saturated analog of pyrrole with significant biological activity.
Pyrrolone: A derivative with a carbonyl group that exhibits diverse biological activities.
Pyrrolopyrazine: A fused ring system with potential medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
IUPAC Name |
2-[(4-nitrophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRISMCNFMGLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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